2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone
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Overview
Description
2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O2. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone structure. This compound is used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-methylpyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
2,6-Dichloro-3-nitrophenol: Contains nitro groups instead of a methoxy group.
2,6-Dichloro-3-phenylpropiophenone: Lacks the methoxy group present in 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone.
Uniqueness
2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical properties and reactivity. This makes it valuable for certain synthetic and industrial applications .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-12-5-2-4-11(10-12)8-9-15(19)16-13(17)6-3-7-14(16)18/h2-7,10H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVTZOWYAVQCIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644255 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-40-1 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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